Cholecystokinin (CCK) is a peptide hormone primarily involved in the digestive process and appetite regulation. The specific fragment known as CCK (26-31) (non-sulfated) represents a portion of the CCK molecule that has garnered interest for its biological functions. This non-sulfated variant is derived from the CCK precursor and plays a role in various physiological processes, including gastrointestinal motility and satiety signaling.
CCK is synthesized in the I cells of the duodenum and jejunum, where it is released in response to food intake, particularly fats and proteins. The specific fragment CCK (26-31) is produced through enzymatic cleavage of the larger CCK precursor, which consists of 115 amino acids. This fragment retains some biological activity but differs in potency compared to its sulfated counterparts .
CCK belongs to a class of peptides known as gastrointestinal hormones. It is classified under neuropeptides due to its role as a neurotransmitter in the central nervous system. The non-sulfated form, specifically CCK (26-31), is distinguished from other forms by its lack of sulfate modifications, which can influence its biological activity .
The synthesis of CCK (26-31) (non-sulfated) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of CCK (26-31) consists of six amino acids with a sequence that contributes to its biological activity. The specific sequence is:
CCK (26-31) (non-sulfated) participates in several biochemical reactions primarily related to receptor binding and signal transduction.
The mechanism of action for CCK (26-31) involves binding to specific receptors on target cells, leading to various physiological responses.
CCK (26-31) (non-sulfated) has several applications in scientific research:
The understanding of this peptide's functions continues to evolve, highlighting its significance not only as a digestive hormone but also as a potential target for therapeutic interventions in various diseases.
The cholecystokinin fragment CCK (26-31) represents the core pentapeptide motif (-Gly-Trp-Asp-Met-Phe-) conserved across CCK and gastrin peptides, serving as the minimal sequence required for receptor activation [1] [2]. Non-sulfated CCK (26-31) exhibits divergent binding profiles toward the two CCK receptor subtypes due to structural differences in their orthosteric pockets. Cryo-EM structures reveal that CCK1R possesses a charged binding pocket formed by residues N98²·⁶¹, R197ᴱᶜˡ², and K105²·⁶⁸, which creates an electrostatic environment highly selective for sulfated tyrosine (TYS) present in full-length CCK-8 [1]. In contrast, CCK2R features a hydrophobic subpocket (P114²·⁶⁴, F120ᴱᶜˡ¹, Q204ᴱᶜˡ²) that accommodates both sulfated and non-sulfated ligands [1].
This architectural distinction explains the dramatically reduced affinity of non-sulfated CCK (26-31) for CCK1R. Quantitative binding assays demonstrate a >100-fold decrease in potency at CCK1R compared to sulfated CCK-8, while CCK2R maintains nanomolar affinity [1] [2]. Mutagenesis studies confirm that substitution of R197ᴱᶜˡ² in CCK1R with alanine abolishes detectable binding of non-sulfated ligands, whereas analogous mutations in CCK2R (e.g., F120ᴱᶜˡ¹A) show minimal impact on non-sulfated CCK (26-31) binding [1]. The binding thermodynamics further reveal that non-sulfated CCK (26-31) relies predominantly on hydrophobic interactions with conserved transmembrane residues (W39¹·³⁵, H207⁵·³⁹, N353⁶·⁵⁵) in both receptors, with the absence of sulfation eliminating critical salt bridges in CCK1R [2].
Table 1: Binding Affinities of CCK Fragments at CCK Receptors
Ligand | CCK1R Ki (nM) | CCK2R Ki (nM) | Key Receptor Interactions |
---|---|---|---|
CCK-8 (sulfated) | 0.5 ± 0.1 | 1.2 ± 0.3 | R197ᴱᶜˡ² (CCK1R), P114²·⁶⁴ (CCK2R) |
CCK (26-31) (non-sulfated) | 320 ± 45 | 5.8 ± 1.2 | W39¹·³⁵, H207⁵·³⁹ (both receptors) |
Gastrin-17 (sulfated) | >1000 | 0.9 ± 0.2 | Minimal (CCK1R), P114²·⁶⁴ (CCK2R) |
Tyrosine sulfation represents a critical post-translational modification (PTM) governing CCK receptor subtype selectivity. Structural analyses demonstrate that sulfation induces a conformational switch in full-length CCK-8, enabling optimal engagement with the polar binding cleft of CCK1R [1] [6]. Non-sulfated CCK (26-31), lacking this modification, cannot form the hydrogen-bonding network essential for CCK1R activation. Specifically, cryo-EM structures show sulfated tyrosine (TYS) in CCK-8 forms bidentate hydrogen bonds with N98²·⁶¹ and R197ᴱᶜˡ² in CCK1R, while in non-sulfated CCK (26-31), the unmodified tyrosine residue fails to reach these polar residues due to a 0.9-Å positional shift within the binding pocket [1].
The evolutionary conservation of the CCK1R sulfation-sensing apparatus underscores its physiological significance. The R197ᴱᶜˡ² residue is invariant across mammalian species and forms part of a PTM discrimination filter that prevents non-sulfated ligand activation in peripheral tissues where CCK1R regulates digestive functions [1] [6]. This molecular discrimination has functional consequences: In vivo studies demonstrate that central administration of non-sulfated CCK (26-31) fails to suppress feeding behavior in avian models, whereas sulfated CCK-8 induces potent anorexigenic effects [3]. Interestingly, CCK2R exhibits PTM-independent recognition due to its hydrophobic binding environment, allowing non-sulfated CCK (26-31) to retain agonist activity at this receptor subtype, particularly in brain regions where it modulates anxiety and memory processes [1] [2].
The receptor-bound conformation of non-sulfated CCK (26-31) exhibits distinct structural dynamics compared to sulfated peptides, as revealed by cryo-EM and molecular dynamics simulations. When complexed with CCK2R, non-sulfated CCK (26-31) adopts an extended β-strand conformation with a root-mean-square deviation (RMSD) of 1.8 Å relative to sulfated CCK-8 in the same receptor [1] [2]. The most significant deviation occurs at the N-terminal region (residues 26-28), where the absence of sulfation reduces electrostatic constraints, permitting increased side-chain mobility (average B-factor increase of 35%) [2].
This conformational flexibility translates to divergent signaling outcomes at CCK2R. While sulfated CCK-8 induces exclusive Gq coupling, non-sulfated CCK (26-31) promotes biased signaling profiles with reduced Gq efficacy (∼60% of sulfated CCK-8) and enhanced β-arrestin recruitment (∼140% of sulfated CCK-8) [2]. The structural basis for this bias lies in the altered interaction with TM6 and TM7: Non-sulfated CCK (26-31) induces a less pronounced outward movement of TM6 (8.2 Å vs. 9.5 Å with sulfated CCK-8) and reduced intracellular opening, creating a suboptimal Gq coupling interface while facilitating kinase phosphorylation sites for β-arrestin binding [1] [2].
Table 2: Conformational and Signaling Properties of CCK Ligands in CCK2R Complexes
Structural Parameter | Sulfated CCK-8 | Non-sulfated CCK (26-31) | Functional Consequence |
---|---|---|---|
TM6 outward displacement | 9.5 Å | 8.2 Å | Reduced Gq efficacy |
TYS interaction energy | -12.3 kcal/mol | -8.1 kcal/mol | Decreased binding stability |
ICL3 conformational stability | ΔG = -5.2 kcal/mol | ΔG = -3.9 kcal/mol | Enhanced β-arrestin recruitment |
Gαq coupling efficiency | 100% | 60% | Attenuated calcium signaling |
The intracellular loop dynamics further explain G-protein promiscuity. In CCK1R complexes, non-sulfated CCK (26-31) induces partial unfolding of intracellular loop 3 (ICL3), sterically hindering engagement with the α5-helix of Gαs. This results in preferential Gi coupling despite the receptor's inherent ability to engage multiple G-protein subtypes when stimulated by sulfated ligands [2] [5]. Molecular dynamics simulations reveal that non-sulfated CCK (26-31) binding reduces the hydrogen-bond occupancy between ICL2 (R²·⁵⁰) and Gαs by 70% compared to sulfated CCK-8, while maintaining 85% of interactions with Gαi [2]. This selective impairment creates a functional bias toward inhibitory signaling pathways, illustrating how PTM status governs not only receptor selectivity but also downstream signaling fidelity.
The signaling bias induced by non-sulfated CCK (26-31) has physiological implications in neuronal and metabolic contexts. In feeding regulation studies, central administration of non-sulfated CCK (26-31) fails to activate NMDA glutamate receptors in the nucleus tractus solitarius, a key integration site for satiety signals [3]. This contrasts sharply with sulfated CCK-8, which potentiates glutamatergic neurotransmission via NMDA receptor co-activation (hypophagia blocked by 85% with MK-801 pretreatment) [3]. The mechanistic basis involves non-sulfated CCK (26-31)'s inability to sustain the Gq-PLCβ-PKC signaling cascade required for NMDA receptor phosphorylation, resulting in attenuated anorexigenic responses despite intact CCK2R binding.
In pancreatic β-cells, non-sulfated CCK (26-31) exhibits impaired insulinotropic activity compared to sulfated peptides. This deficiency arises from selective loss of Gs coupling at CCK1R, which normally potentiates glucose-dependent insulin secretion under hyperglycemic conditions [2]. The biased signaling profile (Gi-preference) instead promotes inhibitory pathways that reduce cAMP production by 75% in β-cell models, demonstrating how the absence of a single PTM can redirect cellular responses through receptor-specific signaling bias [2] [5]. These findings highlight the physiological importance of sulfation in maintaining signaling fidelity across different tissue contexts.
The structural insights into non-sulfated CCK (26-31) interactions provide valuable templates for designing pathway-selective therapeutics. The conserved pentapeptide core (residues 27-31) represents a minimal pharmacophore for CCK2R activation, with synthetic modifications focusing on optimizing hydrophobic contacts in the absence of sulfation [1] [6]. Structure-activity relationship studies indicate that N-methylation at Asp³⁰ enhances CCK2R selectivity by 20-fold by preventing salt bridge formation with CCK1R-specific residues [6].
Current drug design strategies exploit the conformational flexibility of non-sulfated sequences to develop biased agonists. By introducing constrained amino acids (e.g., D-β-homo-tryptophan at position 28), researchers have achieved ligands that stabilize CCK2R conformations favoring β-arrestin recruitment over Gq activation [6]. These analogs show promise for treating anxiety disorders without inducing Gq-mediated pancreatic hypertrophy, a dose-limiting adverse effect of natural CCK peptides [1] [6]. Additionally, the identification of the R197ECL2-N98²·⁶¹ hydrogen-bonding network in CCK1R provides a blueprint for developing sulfation-mimetic antagonists to block peripheral CCK1R in obesity while avoiding central side effects mediated through CCK2R [1] [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0